Coniferin

Overview

Description

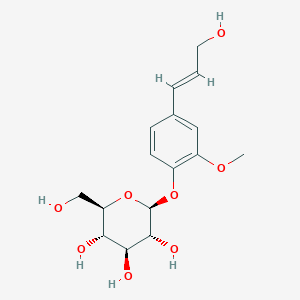

Coniferin is a glucoside of coniferyl alcohol . This white crystalline solid is a metabolite in conifers, serving as an intermediate in cell wall lignification . It can also be found in the water root extract of Angelica archangelica subsp. litoralis .

Synthesis Analysis

This compound has been synthesized through various methods. For instance, enzymatic hydrolysis of d- and l-coniferin by β-glucosidase has been reported . Additionally, vanillin was first synthesized from this compound by chemists Ferdinand Tiemann and Wilhelm Haarmann .Molecular Structure Analysis

The molecular formula of this compound is C16H22O8 . Its IUPAC name is (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenoxy}oxane-3,4,5-triol . The molecular weight is 342.34 g/mol .Chemical Reactions Analysis

This compound is known to play a significant role in the lignification process of plant cell walls . It has been observed to show NaCl-dependent production, which could enhance the production of this compound and its derivatives .Scientific Research Applications

Coniferin and Lignin Biosynthesis in Conifers : this compound, as a dominant metabolite in conifers, is considered a storage precursor of gymnosperm lignin. It's suggested as a biochemical indicator for wood formation in conifers. The enzyme UDP-glucose: coniferyl alcohol glucosyltransferase (CAGT), which produces this compound from coniferyl alcohol, is associated with the annual cycle of growth and dormancy, indicating a broader metabolic flexibility in lignin biosynthesis than previously thought (Förster, Pommer, & Savidge, 2000).

This compound as an Indicator of Tracheid Differentiation : this compound accumulates in cambia of various conifers during the resumption of cell division and before lignification in tracheids. Its distribution suggests a practical value in determining commitment to and competence for wood formation in conifers (Savidge, 1989).

This compound Turnover in Pine Seedlings : In pine seedlings, this compound (coniferyl alcohol-β-D-glucoside) accumulates in stems and roots, and experiments show a turnover of this compound with a half-life of about 60-120 hours, indicating its role as an intermediate in lignin biosynthesis (Marcinowski & Grisebach, 1977).

This compound in Ginkgo Biloba Stem : The semi-quantitative cellular distribution of this compound in Ginkgo biloba suggests its storage in vacuoles and assimilation into lignin in differentiating xylem, confirming its role as a lignin precursor (Aoki et al., 2016).

This compound β-Glucosidase in Lodgepole Pine Xylem : A study on Lodgepole Pine Xylem revealed enzymes specific for this compound, a lignin precursor. These enzymes play a crucial role in lignification by releasing monolignol aglycones (Dharmawardhana, Ellis, & Carlson, 1995).

This compound Dimerisation in Flax Cells : this compound provided to flax cells resulted in rapid metabolization into lignans and neolignans, demonstrating its capacity for various couplings and continuous synthesis and metabolization in flax cells (Beejmohun et al., 2007).

Unexpected Behavior of this compound in Lignin Biosynthesis : In Ginkgo biloba, this compound was found to undergo oxidation to the aldehyde form before being incorporated into lignin, suggesting an alternative pathway for this compound in the monolignol biosynthetic pathway (Tsuji et al., 2005).

Mechanism of Action

Target of Action

Coniferin primarily targets β-glucosidases , a group of enzymes found in all domains of living organisms . These enzymes play essential roles in the removal of nonreducing terminal glucosyl residues from saccharides and glycosides . In plants, β-glucosidases function in defense, cell wall lignification, cell wall β-glucan turnover, phytohormone activation, and release of aromatic compounds .

Mode of Action

This compound is a glucoside of coniferyl alcohol . It interacts with its target, β-glucosidases, through a process known as hydrolysis . This interaction results in the release of nonreducing terminal glucosyl residues from glycosides and oligosaccharides . The hydrolysis of this compound by β-glucosidases yields coniferyl alcohol , which is then incorporated into lignin .

Biochemical Pathways

This compound is involved in the lignin biosynthesis pathway . It serves as an intermediate in cell wall lignification , a process that strengthens the cell wall and makes it more resistant to degradation . The conversion of this compound to coniferyl alcohol, which is then polymerized into lignin, is a critical step in this pathway .

Pharmacokinetics

It’s known that this compound transport across the tonoplast and endomembrane compartments in differentiating xylem tissues of woody plants is proton (h+) gradient-dependent . This suggests that the bioavailability of this compound may be influenced by the pH of its environment.

Result of Action

The hydrolysis of this compound by β-glucosidases and its subsequent incorporation into lignin have significant molecular and cellular effects. These processes contribute to the formation of a lignified cell wall , which provides structural support to the plant and protects it against various environmental stresses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the proton-dependent transport of this compound suggests that changes in pH could affect its action . Additionally, the presence of other compounds in the plant’s environment could potentially interact with this compound and alter its efficacy and stability.

Safety and Hazards

Future Directions

The future research directions for Coniferin could involve further exploration of its roles in plant metabolism and potential applications in various industries. For instance, its role in lignification makes it a potential target for research in biofuel production. Additionally, the NaCl-dependent production of this compound could be further explored to enhance the production of this compound and its derivatives .

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLMUHDGSQZDOW-FAOXUISGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Coniferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

531-29-3, 124151-33-3 | |

| Record name | Coniferin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 531-29-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CONIFERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6616XLU2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coniferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 °C | |

| Record name | Coniferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary role of coniferin in plants?

A1: this compound is a storage form of coniferyl alcohol, one of the primary precursors for lignin biosynthesis in gymnosperms. [, , , , ] This process is particularly important during periods of active growth, such as spring-cambial reactivation. [, ]

Q2: How is this compound synthesized in plants?

A2: this compound is synthesized from coniferyl alcohol in a reaction catalyzed by the enzyme uridine 5'-diphosphoglucose:coniferyl alcohol glucosyltransferase (CAGT). [, , ] This enzyme exhibits high specificity for coniferyl alcohol and uridine 5'-diphosphoglucose as substrates. [, ]

Q3: What enzyme is responsible for the hydrolysis of this compound?

A3: this compound beta-glucosidase (CBG) hydrolyzes this compound to release coniferyl alcohol for lignin polymerization. [, ] This enzyme exhibits a high degree of specificity for this compound and related monolignol glucosides. [, ]

Q4: How does the seasonal variation of this compound relate to lignin biosynthesis?

A4: this compound accumulates in the cambium of conifers before the onset of lignification in springtime and disappears before lignification is complete at the end of the growing season. [, , ] This suggests that this compound content might serve as a biochemical indicator for commitment to wood formation. []

Q5: Is this compound involved in the biosynthesis of both guaiacyl and syringyl lignin units?

A5: Research suggests that while this compound can be incorporated into both guaiacyl and syringyl lignin units, the pathway involving coniferaldehyde glucoside may be more dominant for syringyl lignin biosynthesis, particularly in angiosperms. [, , ]

Q6: What is the molecular formula and weight of this compound?

A6: this compound (C16H22O8) has a molecular weight of 342.34 g/mol.

Q7: What spectroscopic techniques are commonly used to characterize this compound?

A7: Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, is frequently used to elucidate the structure of this compound. [, , , , , , ] Mass spectrometry (MS) is another valuable technique for identifying and quantifying this compound. [, , , ]

Q8: What is the role of Raman microscopy in studying this compound distribution?

A8: Raman microscopy has been successfully used to analyze the cellular distribution of this compound in differentiating xylem tissues of Japanese cypress. [] This technique allows for the visualization of this compound accumulation in specific cell types and tissues. []

Q9: How can this compound be used in wastewater treatment?

A9: Research suggests that this compound can be used to remove lignin-carbohydrate complexes (LCCs) from paper mill effluent through enzymatic polymerization. [, , , ] This approach could potentially reduce pollution load and contribute to sustainable industrial practices. [, , , ]

Q10: What is the potential of this compound in enhancing paper properties?

A10: Studies have demonstrated that treating unbleached kraft pulp with this compound in the presence of laccase can significantly improve the wet strength of the resulting paper. [] This finding highlights the potential for this compound as a bio-based additive in papermaking. []

Q11: Can this compound be used to enhance the production of other valuable compounds?

A11: Cross-species coculture systems utilizing Linum flavum hairy roots, a natural source of this compound, and Podophyllum hexandrum cell suspensions have shown increased podophyllotoxin production. [] This approach suggests that this compound can be leveraged to enhance the biosynthesis of valuable secondary metabolites in plant cell cultures. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B54323.png)

![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B54345.png)